molecular formula C10H14BrNO B1267863 2-(3-bromophenoxy)-N,N-dimethylethanamine CAS No. 221915-84-0

2-(3-bromophenoxy)-N,N-dimethylethanamine

カタログ番号 B1267863
CAS番号: 221915-84-0
分子量: 244.13 g/mol
InChIキー: ITRIRBFNZOUJEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(3-bromophenoxy)-N,N-dimethylethanamine often involves palladium-catalyzed reactions, which are a part of multiple arylation processes leading to the formation of complex organic molecules. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides has been demonstrated, showcasing the versatility of palladium-catalyzed reactions in creating compounds with bromophenoxy groups (H. Wakui et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(3-bromophenoxy)-N,N-dimethylethanamine can be studied using spectroscopic techniques and X-ray diffraction. These methods provide insights into the geometric configuration, intermolecular interactions, and electronic structure, essential for understanding the compound's chemical behavior. For example, spectroscopic and XRD techniques were used to characterize a bromo-substituted compound, highlighting the importance of Hirshfeld surfaces and DFT calculations in molecular structure analysis (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-(3-bromophenoxy)-N,N-dimethylethanamine involves electrophilic substitution reactions, where the bromine atom plays a crucial role. These reactions are fundamental to the synthesis of various derivatives and understanding the compound's chemical properties. Bromination of phenolic compounds, for example, can lead to significant structural changes, impacting the chemical and physical properties of the resulting molecules (J. M. Brittain et al., 1982).

科学的研究の応用

Potential in Stroke and Ischemia Treatment

  • Brain Damage Reduction in Ischemic Conditions: A derivative of 2-(3-bromophenoxy)-N,N-dimethylethanamine, specifically 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine hydrochloride, has been found to significantly reduce brain damage in rat models of transient cerebral ischemia. This agent acted as a potent inhibitor of iron-dependent lipid peroxidation and protected rat hippocampal neurons from oxidative stress-induced toxicity. In both global forebrain ischemia and focal stroke models, the compound demonstrated protective effects on the hippocampus and reduced cortical infarct volume (Jyu et al., 1992).

Antidepressant and Sedative Properties

  • Marine Indole Alkaloids as Antidepressant Leads: Marine indole alkaloids, including compounds like 5-bromo-N,N-dimethyltryptamine which share a structural similarity to 2-(3-bromophenoxy)-N,N-dimethylethanamine, have shown significant antidepressant-like action. These compounds also exhibited potent sedative activity, indicating their potential as drug leads for mental health conditions. The presence of bromine in these molecules was highlighted for contributing to novel chemical space and interactions (Ibrahim et al., 2017).

Antioxidant Properties

  • Synthesis and Antioxidant Activities: The synthesis of derivatives of compounds structurally related to 2-(3-bromophenoxy)-N,N-dimethylethanamine and their antioxidant activities have been explored. These synthesized bromophenols demonstrated effective antioxidant power, showing promise as molecules with potential health benefits (Çetinkaya et al., 2012).

N-Demethylation and Cyclometalation Reactivity

  • Reactivity with Palladium Ions: Studies have shown that when treated with palladium(II) ions, certain structurally similar N,N-dimethylethanamines undergo chemoselective cleavage of N-C bonds, resulting in the formation of secondary amines. This highlights the potential of such compounds in chemical synthesis and pharmaceutical applications (Yap et al., 2014).

Renal Toxicity Studies

  • Haloalkylamine-Induced Renal Papillary Necrosis: A study explored the renal toxicity of haloalkylamines structurally related to 2-(3-bromophenoxy)-N,N-dimethylethanamine. The findings suggested that certain structural analogs can induce renal papillary lesions, contributing to the understanding of their toxicity and effects on renal health (Powell et al., 1991).

特性

IUPAC Name

2-(3-bromophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRIRBFNZOUJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328708
Record name 2-(3-bromophenoxy)-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N,N-dimethylethanamine

CAS RN

221915-84-0
Record name 2-(3-bromophenoxy)-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(3-bromophenoxy)ethyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromophenol (0.870 g, 5.00 mmol), (2-chloro-ethyl)-dimethylamine hydrochloride (0.792 g, 5.50 mmol) and Cs2CO3 (8 g, 25 mmol) were combined in DMF (20 mL) and the mixture was heated at reflux over night. H2O (20 mL) was added and the mixture was extracted with EtOAc, then washed with 2N NaOH and brine. The organic layers were combined, dried over Na2SO and concentrated to a brown oil which was then purified by flash chromatography (eluent: 20% EtOAc in hexanes).
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-Bromophenol (5.0 g, 28.9 mmol) and 2-(N, N-dimethylamino)ethyl chloride, hydrochloride (6.24 g, 43.3 mmol) were reacted by the general procedures as described in the preparation of N,N-dimethyl-2-(4-bromophenoxy)ethylamine. The residue was chromatographed on silica gel (dichloromethane/methanol 100:0 to 90:10) to give the title compound (5.2 g, 74%) as a pale yellow liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

3-Bromophenol (1 eq, 1.156 mmol, 0.2 g), 2-chloro-N,N-dimethylethanamine (1.1 eq, 1.272 mmol, 0.137 g) and potassium carbonate (3 eq, 3.47 mmol, 0.479 g) are mixed together in NMP (5 ml). The reaction mixture is heated at 80° C. for 6 hrs. The reaction mixture is dissolved in EtOAC and washed with water. The organic layer is washed with brine, dried over drying agent MgSO4, filtered and the organic solvent is reduced in vacuo to afford [2-(3-Bromo-phenoxy)-ethyl]-dimethyl-amine; [M+H]+ 245/247
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
reactant
Reaction Step One
Quantity
0.479 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Diisopropyl diazene-1,2-dicarboxylate (1.56 g, 7.34 mmol) was added dropwise to a 0° C. solution of 3-bromophenol (1.155 g, 6.68 mmol), 2-(dimethylamino)ethanol (0.65 g, 7.34 mmol) and triphenylphosphine (1.93 g, 7.34 mmol) in THF (20 mL). The mixture was allowed to warm to room temperature over 16 hours, and then the volatiles were removed under reduced pressure. The resulting residue was partitioned between ethyl acetate (20 mL) and 1N HCl (20 mL), and the aqueous layer was collected and washed with ethyl acetate. The aqueous layer was neutralized with saturated NaHCO3 (50 mL), extracted with ethyl acetate, and dried (MgSO4). Purification via silica chromatography (eluting with 4% MeOH/DCM) afforded 2-(3-bromophenoxy)-N,N-dimethylethanamine (1.03 g, 63%) as an oil.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.155 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-N,N-dimethylethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenoxy)-N,N-dimethylethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenoxy)-N,N-dimethylethanamine

Citations

For This Compound
1
Citations
JT Koh, DELAWARE UNIV NEWARK - 2013 - apps.dtic.mil
Organophosphorous OP cholinesterase inhibitors remain a significant threat to military and civilian personnel. Reactivators of OP inhibited cholinesterases can serve as OP agent …
Number of citations: 0 apps.dtic.mil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。